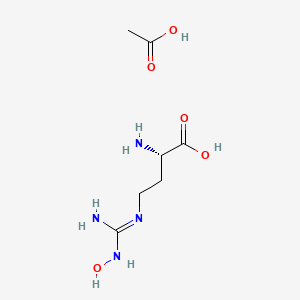

Nor NOHA monoacetate

Description

The L-Arginine Metabolic Pathway and its Biological Significance

L-arginine, a semi-essential amino acid, serves as a precursor for the synthesis of numerous biologically important molecules, including proteins, nitric oxide (NO), urea (B33335), polyamines, proline, glutamate (B1630785), and creatine. creative-proteomics.comnih.gov The metabolic pathways that utilize L-arginine are crucial for a variety of physiological functions, from ammonia (B1221849) detoxification to cell signaling and immune responses. nih.gov The degradation of L-arginine is primarily initiated by four key enzymes: arginase, nitric oxide synthase (NOS), arginine:glycine amidinotransferase, and arginine decarboxylase. nih.gov The balance between these pathways is tightly regulated and essential for maintaining cellular and organismal homeostasis. mdpi.com

Overview of Arginase Isoforms (Arginase I and Arginase II) and their Roles

Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. nih.gov In mammals, two distinct isoforms of arginase exist, Arginase I (Arg1) and Arginase II (Arg2), which are encoded by separate genes. nih.govfrontiersin.org While they catalyze the same reaction, they differ in their tissue distribution, subcellular localization, and regulatory mechanisms. frontiersin.org

Arginase I (Arg1): This isoform is a cytosolic enzyme primarily found in the liver, where it plays a crucial role in the urea cycle, the body's primary mechanism for detoxifying ammonia. nih.govfrontiersin.org

Arginase II (Arg2): In contrast, Arg2 is a mitochondrial enzyme with a broader tissue distribution, found in organs such as the kidney, prostate, and small intestine. aai.org Arg2 is involved in regulating L-arginine bioavailability for processes outside the urea cycle. nih.gov

The differential localization and regulation of these isoforms suggest they have distinct physiological functions.

Reciprocal Regulation and Interplay between Arginase and Nitric Oxide Synthase (NOS) Pathways

Arginase and nitric oxide synthase (NOS) are two major enzymes that compete for L-arginine as a substrate. frontiersin.orgphysiology.org NOS synthesizes nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses, from L-arginine. creative-proteomics.com The competition between arginase and NOS for their common substrate creates a reciprocal regulatory relationship. medresearch.in

When arginase activity is high, it can deplete the local L-arginine pool, thereby limiting the substrate available for NOS and reducing NO production. physiology.orgmedresearch.in Conversely, inhibition of arginase can increase L-arginine availability for NOS, leading to enhanced NO synthesis. This interplay is crucial in various physiological and pathological conditions, including vascular function and immune responses. nih.govduke.edu For instance, in the vascular endothelium, the balance between arginase and NOS activity is a key determinant of endothelial function. ahajournals.org

Contextualizing Nor NOHA monoacetate within Arginase Research

This compound, also known as Nω-Hydroxy-nor-L-arginine monoacetate, is a well-characterized inhibitor of arginase. abmole.commedchemexpress.com It functions as a reversible and competitive inhibitor, meaning it binds to the active site of the arginase enzyme and competes with the natural substrate, L-arginine. tocris.comglpbio.com A key feature of this compound is its selectivity; it exhibits a 10-fold higher selectivity for human Arginase II over Arginase I. tocris.comrndsystems.comfishersci.com This selectivity makes it a valuable research tool for investigating the specific roles of Arginase II in various biological processes. By inhibiting arginase, this compound can modulate the L-arginine metabolic pathway, leading to increased L-arginine levels available for other enzymes like NOS. This property has led to its use in studies exploring conditions associated with endothelial dysfunction, immunosuppression, and altered metabolism. medchemexpress.comtargetmol.com

Research Findings on this compound

| Attribute | Finding | Citation |

| Mechanism of Action | Reversible, competitive arginase inhibitor. | tocris.comglpbio.com |

| Selectivity | Exhibits 10-fold selectivity for human type II arginase over type I. | tocris.comrndsystems.comfishersci.com |

| IC50 Value | 2 μM | tocris.comglpbio.comfishersci.com |

| Ki Value | 0.5 µM for rat liver arginase. | abmole.com |

| In Vitro Effects | Enhances the effect of acetylcholine (B1216132) on isolated aortic and mesenteric arterial rings. Induces apoptosis in ARG2-expressing cells under hypoxia. | medchemexpress.comtocris.comrndsystems.com |

| In Vivo Effects | Inhibits the growth of lung carcinoma implants in mice. | tocris.comrndsystems.comfishersci.com |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3.C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);1H3,(H,3,4)/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUGHGOGNIYFKU-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Inhibition Profile of nor Noha Monoacetate

Mechanism of Arginase Inhibition

The inhibitory action of Nor NOHA monoacetate on arginase is defined by its specific mode of binding and its interaction with the enzyme's core functional components.

This compound is characterized as a competitive and reversible inhibitor of arginase. medchemexpress.comrndsystems.comtocris.comncats.iotargetmol.com As a competitive inhibitor, it vies with the natural substrate, L-arginine, for binding to the enzyme's active site. sigmaaldrich.com Its structural similarity to L-arginine allows it to occupy this site, thereby preventing the substrate from binding and being catalyzed into L-ornithine and urea (B33335). The inhibition is reversible, meaning the compound can dissociate from the enzyme, allowing the enzyme to regain its catalytic activity once the inhibitor is no longer present. medchemexpress.comrndsystems.comtocris.comtargetmol.com This characteristic is crucial for its use in experimental systems where controlled and temporary enzyme inhibition is required.

The catalytic activity of arginase is dependent on a binuclear manganese (Mn²⁺) cluster located within its active site. mdpi.com This metal cluster is essential for activating a water molecule, which then initiates a nucleophilic attack on the guanidinium (B1211019) group of L-arginine. frontiersin.org X-ray crystallography studies have revealed that Nor NOHA exerts its inhibitory effect by directly interacting with this manganese cluster. sigmaaldrich.comfrontiersin.orgsigmaaldrich.com The N-hydroxy group of Nor NOHA displaces the metal-bridging hydroxide (B78521) ion that is crucial for catalysis, effectively binding to and bridging the two manganese ions. mdpi.comfrontiersin.orgresearchgate.net This specific and high-affinity interaction stabilizes the enzyme-inhibitor complex and blocks the active site from processing the substrate. mdpi.comsigmaaldrich.com The difference in the carbon chain length between Nor NOHA and its parent compound, NOHA, is critical for this specific interaction with the binuclear Mn²⁺ cluster, contributing to its high potency. mdpi.comresearchgate.net

Competitive and Reversible Inhibition Characteristics

Isoform Selectivity and Potency

Arginase exists in two primary isoforms, Arginase I (ARG1) and Arginase II (ARG2), which differ in their tissue distribution and subcellular location. This compound exhibits a notable degree of selectivity in its inhibition of these two isoforms.

Research indicates that this compound demonstrates a preferential inhibition of Arginase II over Arginase I. ncats.iofrontiersin.org Several studies report that Nor NOHA exhibits a 10-fold greater selectivity for human Arginase II compared to human Arginase I. rndsystems.comtocris.comfishersci.comglpbio.com This makes it one of the more effective inhibitors for ARG2 at physiological pH. This isoform selectivity is a key feature, allowing researchers to probe the distinct physiological and pathological roles of ARG1 and ARG2.

The potency of this compound as an arginase inhibitor is quantified by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values. These values vary depending on the specific arginase isoform and the biological system in which they are measured. Nor NOHA is considered a potent inhibitor, with reported Ki and IC50 values often in the nanomolar to low micromolar range. ncats.iomedkoo.com

For instance, the IC50 value for its inhibition of arginase from rat liver is reported to be 2 µM. rndsystems.comtocris.comsigmaaldrich.comglpbio.com In studies using murine macrophages, the IC50 value was found to be 12 ± 5 µM in unstimulated cells and 10 ± 3 µM in stimulated cells. researchgate.netnih.gov Other reports cite an IC50 of 50 µM for mouse macrophages. sigmaaldrich.comsigmaaldrich.com For human isoforms, IC50 values have been documented as 1.36 µM for ARG1 and 1.26 µM for ARG2.

The inhibitory constant (Ki) further underscores its potency. A Ki of 0.5 µM has been reported for the inhibition of rat liver arginase. mdpi.comresearchgate.netabmole.com For human arginase isoforms, the Ki values highlight its selectivity, with reported values of 500 nM for Arginase I and a significantly lower 50 nM for Arginase II. frontiersin.org Another study reported a Ki of 51 nM for human ARG2. nih.gov

Inhibitory Potency of this compound on Arginase

Explore the table below to see the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against various arginase sources.

| Parameter | Enzyme Source/Condition | Value (µM) | References |

| IC50 | Rat Liver Arginase | 2 | rndsystems.comtocris.comsigmaaldrich.comglpbio.com |

| Unstimulated Murine Macrophages | 12 ± 5 | researchgate.netnih.gov | |

| Stimulated Murine Macrophages | 10 ± 3 | researchgate.netnih.gov | |

| Human Arginase I (hARG1) | 1.36 | ||

| Human Arginase II (hARG2) | 1.26 | ||

| Ki | Rat Liver Arginase | 0.5 | mdpi.comresearchgate.netabmole.com |

| Human Arginase I (hARG1) | 0.5 | frontiersin.org | |

| Human Arginase II (hARG2) | 0.05 | frontiersin.org | |

| Human Arginase II (hARG2) | 0.051 | nih.gov |

Differential Inhibition of Arginase I versus Arginase II

Specificity Profile: Differentiation from Nitric Oxide Synthase Substrate/Inhibitor Activity

A critical aspect of the pharmacological profile of this compound is its specificity for arginase relative to nitric oxide synthase (NOS). Arginase and NOS are two key enzymes that compete for the same substrate, L-arginine. While arginase converts L-arginine to L-ornithine and urea, NOS metabolizes it to produce nitric oxide (NO) and L-citrulline.

Unlike the related compound NOHA (Nω-hydroxy-L-arginine), which is an intermediate in the NO synthesis pathway and an inhibitor of both arginase and NOS, Nor NOHA is highly selective. researchgate.netnih.govahajournals.orgnih.gov It is well-established that Nor NOHA is neither a substrate nor an inhibitor for nitric oxide synthase, including its inducible isoform (iNOS). sigmaaldrich.commdpi.comsigmaaldrich.comresearchgate.netnih.gov This high degree of specificity makes this compound an invaluable experimental tool for dissecting the distinct contributions of the arginase and NOS pathways in various physiological and pathological processes. sigmaaldrich.comresearchgate.netnih.govahajournals.org By selectively inhibiting arginase without directly affecting NOS activity, it allows for the study of how arginase-mediated depletion of L-arginine impacts NO production and other downstream cellular events. researchgate.netnih.gov

Comparative Analysis with Other Arginase Inhibitors in Research

N(ω)-hydroxy-nor-L-arginine (nor-NOHA) monoacetate is a potent and competitive inhibitor of arginase, an enzyme that plays a critical role in the urea cycle by hydrolyzing L-arginine to ornithine and urea. Due to the competition between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine, the inhibition of arginase has been a key area of research for modulating nitric oxide (NO) production. Nor-NOHA has been extensively studied and compared with other arginase inhibitors to understand its relative potency and selectivity.

Detailed research findings indicate that nor-NOHA is a powerful inhibitor of arginase. In studies with murine macrophages, nor-NOHA proved to be approximately 40 times more potent than N(ω)-hydroxy-L-arginine (NOHA), a related inhibitor, with IC50 values of 12 µM for nor-NOHA compared to 400 µM for NOHA. nih.gov For stimulated murine macrophages expressing inducible NOS (iNOS), nor-NOHA maintained its potent inhibitory effect on arginase with an IC50 value of 10 µM. nih.gov Unlike NOHA, nor-NOHA does not act as a substrate or an inhibitor for iNOS, making it a valuable tool for specifically studying the effects of arginase inhibition. nih.gov

Further studies have elucidated the inhibitory constants (Ki) and IC50 values of nor-NOHA against the two human isoforms of arginase, Arginase I (ARG1) and Arginase II (ARG2). Nor-NOHA exhibits a notable selectivity for ARG2. mdpi.com Reports show that nor-NOHA has a Ki of 0.5 µM for rat liver arginase, which is 20-fold lower than that of NOHA. probechem.com For human arginases, nor-NOHA demonstrates IC50 values of 1.36 µM for ARG1 and 1.26 µM for ARG2, showcasing its potent, non-specific inhibitory action. researchgate.net Some sources indicate a 10-fold selectivity for human type II arginase over type I. glpbio.comfishersci.ptbio-techne.comrndsystems.comtocris.com The Ki values for nor-NOHA against human ARG1 and ARG2 have been reported as 500 nM and 50 nM, respectively. ncats.iocore.ac.ukresearchgate.net

The inhibitory profile of nor-NOHA is often benchmarked against other well-known arginase inhibitors, such as the boronic acid derivatives 2(S)-amino-6-boronohexanoic acid (ABH) and S-(2-boronoethyl)-L-cysteine (BEC). ncats.iocore.ac.uknih.gov These compounds are also potent arginase inhibitors. core.ac.uknih.gov ABH has reported IC50 values of 1.54 µM for human ARG1 and 2.55 µM for human ARG2. mdpi.com The Ki values for ABH are approximately 0.11 µM for ARG1 and 0.25 µM for ARG2 (at pH 7.5). ncats.iocore.ac.ukresearchgate.net BEC is another potent inhibitor with Ki values of 0.4–0.6 µM for ARG1 and 0.31 µM for ARG2 (at pH 7.5). ncats.iocore.ac.ukresearchgate.netselleckchem.com

The table below provides a comparative summary of the inhibitory activities of nor-NOHA and other key arginase inhibitors based on published research data.

Interactive Data Table: Comparative Inhibition of Arginase Isoforms

| Compound | Arginase Isoform | Inhibition Value (IC50) | Inhibition Value (Ki) | Reference(s) |

| Nor-NOHA monoacetate | Human Arginase I | 1.36 µM | 500 nM | researchgate.netcore.ac.ukresearchgate.net |

| Human Arginase II | 1.26 µM | 50 nM | researchgate.netcore.ac.ukresearchgate.net | |

| Murine Macrophage Arginase | 10-12 µM | - | nih.gov | |

| Rat Liver Arginase | 0.5 µM | - | probechem.comselleckchem.com | |

| NOHA | Murine Macrophage Arginase | 400 µM | - | nih.gov |

| Human Arginase I | - | 3.6 µM (Kd) | mdpi.com | |

| Human Arginase II | - | 1.6 µM | mdpi.com | |

| ABH | Human Arginase I | 1.54 µM | 0.11 µM | mdpi.comncats.iocore.ac.ukresearchgate.net |

| Human Arginase II | 2.55 µM | 0.25 µM (pH 7.5) | mdpi.comncats.iocore.ac.ukresearchgate.net | |

| BEC | Rat Arginase I | - | 0.4-0.6 µM | selleckchem.com |

| Human Arginase II | - | 0.31 µM (pH 7.5) | ncats.iocore.ac.ukresearchgate.netselleckchem.com |

Molecular and Cellular Mechanisms of Action

Modulation of L-Arginine Bioavailability and Downstream Metabolites

Nor NOHA monoacetate functions as a reversible and competitive inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine into L-ornithine and urea (B33335). medchemexpress.comglpbio.com By blocking this enzymatic activity, this compound effectively increases the bioavailability of L-arginine for other metabolic pathways. mdpi.comahajournals.org This modulation has significant implications for the production of various downstream metabolites.

One of the primary consequences of arginase inhibition by this compound is the shunting of L-arginine towards the nitric oxide synthase (NOS) pathway. mdpi.comahajournals.org NOS utilizes L-arginine to produce nitric oxide (NO) and L-citrulline. sigmaaldrich.commerckmillipore.comfrontiersin.org Studies have demonstrated that treatment with this compound leads to increased levels of plasma citrulline and nitrite (B80452), a stable metabolite of NO. medchemexpress.com This enhanced NO production is crucial in various physiological processes, including vasodilation and immune responses. ahajournals.orgresearchgate.net For instance, in aging blood vessels where arginase activity is often elevated, this compound has been shown to restore vasorelaxation in response to L-arginine, highlighting its ability to improve NO bioavailability. ahajournals.org Research in murine macrophages has also shown that inhibiting arginase with Nor NOHA leads to increased NO production, which is associated with greater antibacterial activity against Mycobacterium tuberculosis. mdpi.com

By inhibiting the conversion of L-arginine to L-ornithine, this compound directly reduces the substrate pool for polyamine synthesis. nih.govnih.gov L-ornithine is a precursor for the synthesis of polyamines such as putrescine, spermidine, and spermine, which are essential for cell growth and proliferation. frontiersin.orgmdpi.com In endothelial cells, treatment with this compound has been shown to decrease the cellular concentrations of ornithine, putrescine, and spermidine. nih.gov This reduction in polyamine synthesis can have significant cellular effects, including the inhibition of proliferation in certain cell types. glpbio.com For example, supplementation with this compound reduced cellular proliferation and casein synthesis in bovine mammary epithelial cells. glpbio.com

L-ornithine, derived from the arginase-catalyzed breakdown of L-arginine, is also a precursor for the synthesis of proline and glutamate (B1630785). frontiersin.orgmdpi.com Proline is a key component of collagen, while glutamate is an important neurotransmitter and a central molecule in nitrogen metabolism. mdpi.com By decreasing the availability of L-ornithine, this compound can indirectly affect the synthesis of these amino acids. nih.govmdpi.com While direct studies on the impact of this compound on proline and glutamate pathways are less extensive, the established reduction in L-ornithine levels suggests a potential downstream regulatory effect. nih.govnih.gov

Regulation of L-Ornithine and Polyamine Synthesis

Cellular Responses to Arginase Inhibition by this compound

The biochemical alterations induced by this compound trigger a range of cellular responses, with apoptosis being a particularly notable outcome in specific contexts.

Research has shown that this compound can induce apoptosis, or programmed cell death, in certain cancer cell lines. medchemexpress.comglpbio.complos.org This effect is often dose-dependent and can be influenced by the cellular microenvironment. medchemexpress.complos.org For example, in HepG2, a human liver cancer cell line, this compound was found to inhibit proliferation and induce apoptosis. glpbio.com

A critical finding is that the apoptotic effect of this compound is particularly pronounced under hypoxic (low oxygen) conditions in specific cell lines. medchemexpress.complos.orgnih.gov In chronic myeloid leukemia (CML) cells, such as K562 and KCL22, this compound induces apoptosis in a dose-dependent manner specifically under hypoxia. medchemexpress.complos.org This hypoxia-dependent apoptosis is significant because the hypoxic tumor microenvironment often contributes to therapy resistance. plos.orgnih.gov Interestingly, while arginase 2 (ARG2) is overexpressed in CML cells under hypoxia, studies using CRISPR/Cas9 to genetically remove ARG2 have shown that the anti-leukemic activity of this compound is independent of ARG2 inhibition, suggesting an off-target effect in this specific context. plos.orgnih.gov Nevertheless, co-treatment with this compound has been shown to overcome hypoxia-mediated resistance to tyrosine kinase inhibitors like imatinib (B729) in CML cells. plos.org

Interactive Data Table: Effect of this compound on Cell Viability under Hypoxia

| Cell Line | Concentration of this compound | Exposure Time | Oxygen Condition | Observed Effect on Apoptosis | Citation |

| K562 | 0.1 - 1 mM | 72 h | 1.5% O₂ | Dose-dependent induction | medchemexpress.complos.org |

| KCL22 | 1 mM | 72 h | 1.5% O₂ | Attenuation of hypoxia-mediated imatinib resistance | medchemexpress.complos.org |

| HepG2 | Not specified | Not specified | Not specified | Induction of apoptosis | glpbio.com |

Induction of Apoptosis in Specific Cell Lines

Attenuation of Hypoxia-Mediated Resistance to Other Agents

This compound has demonstrated the ability to counteract resistance to other therapeutic agents, a phenomenon often exacerbated by hypoxic (low oxygen) conditions within a tumor microenvironment. nih.gov Research has specifically highlighted its efficacy in the context of Chronic Myeloid Leukemia (CML). nih.govnih.gov In laboratory studies, co-treatment with this compound was found to overcome the resistance of CML cells to BCR-ABL1 kinase inhibitors, such as imatinib, that is induced by hypoxia. nih.govnih.gov

For instance, when K562 or KCL22 leukemia cell lines were treated with imatinib under hypoxic conditions (1.5% O₂), they exhibited resistance. nih.govplos.org However, the concurrent administration of 1 mM this compound for 72 hours successfully attenuated this hypoxia-mediated resistance. nih.govplos.orgmedchemexpress.com This effect was also observed in primary CD34+ cells from CML patients, where this compound treatment for 96 hours under hypoxia could overcome imatinib resistance, as measured by colony formation assays. nih.govplos.org

| Cell Type | Condition | Treatment | Duration | Observed Effect | Source |

|---|---|---|---|---|---|

| K562 and KCL22 Cells | Hypoxia (1.5% O₂) | Imatinib (0.5μM) + this compound (1mM) | 72 hours | Attenuation of resistance to imatinib. | nih.govplos.org |

| Primary CML CD34+ Cells | Hypoxia (1.5% O₂) | Imatinib (0.5μM) + this compound (1mM) | 96 hours | Overcame imatinib resistance in colony formation assays. | nih.govplos.org |

Impact on Cellular Respiration

The influence of this compound on cellular respiration has been a key area of investigation, particularly in distinguishing its effects from those of its intended target, arginase 2 (ARG2). nih.govnih.gov Studies have revealed that the impact of this compound on cellular respiration is distinctly different from the effects caused by the genetic knockout of the ARG2 gene. nih.govnih.govplos.org

Using a Seahorse XF-24 Analyser to measure metrics like the oxygen consumption rate (OCR), researchers found that treating K562 leukemic cells with this compound produced a different respiratory profile compared to K562 cells where the ARG2 gene was deleted using CRISPR/Cas9 technology. nih.govplos.org This discrepancy provides strong evidence that the biological effects of this compound on cellular energy metabolism occur through mechanisms independent of ARG2 inhibition. nih.govnih.govmedchemexpress.cn

Influence on Cell Proliferation

This compound exhibits inhibitory effects on cell proliferation, a key characteristic in its anti-cancer activity. tocris.comrndsystems.comglpbio.com Research has shown that the compound can inhibit the growth of lung carcinoma implants in mice. tocris.comrndsystems.comglpbio.com A central mechanism for this is the induction of apoptosis, or programmed cell death. nih.govnih.gov

Notably, this compound effectively induces apoptosis in ARG2-expressing leukemic cells, but this effect is specifically observed under hypoxic conditions, not in normal oxygen environments (normoxia). nih.govnih.gov For example, treatment with this compound at concentrations between 0.1 and 1 mM for 72 hours led to a dose-dependent increase in apoptosis in K562 cells under hypoxic (1.5% O₂) conditions. medchemexpress.com This hypoxia-specific action is significant, as cancer cells in a tumor microenvironment often rely on a hypoxic response to survive and proliferate. nih.govnih.gov

Receptor-Independent and Off-Target Biological Activities of this compound

While developed as a specific inhibitor of the enzyme arginase, significant research indicates that this compound possesses considerable biological activities that are independent of this target. nih.govnih.gov These "off-target" effects are crucial for interpreting experimental results correctly and understanding the compound's full mechanistic profile. medchemexpress.cnresearchgate.net Studies have questioned the specificity of arginase inhibitors in general, and evidence strongly suggests that the anti-leukemic effects of this compound are not, in fact, mediated by arginase inhibition. nih.govnih.govnih.gov Furthermore, the compound has been found to interact with common laboratory assays and to spontaneously generate reactive molecules, complicating its use as a straightforward research tool. nih.gov

Non-Arginase Dependent Anti-leukemic Activity

A surprising and critical finding is that the anti-leukemic activity of this compound is independent of ARG2 inhibition. nih.govnih.gov Although the compound induces apoptosis effectively in ARG2-expressing leukemic cells under hypoxia, this action is not a result of its inhibitory effect on the ARG2 enzyme. nih.gov

Interaction with Nitric Oxide Assessment Methodologies

A significant limitation in the research application of this compound is its unintended interference with common methods used to assess nitric oxide (NO). nih.gov Investigations have revealed that this compound can create experimental artifacts that may lead to misinterpretation of data, particularly in studies examining the interplay between arginase and nitric oxide synthase (NOS). nih.govresearchgate.net The compound's tendency to spontaneously release an NO-like molecule means that its presence can mimic the signal of an NO donor, confounding the measurement of actual NO produced by cellular enzymes. nih.gov

Spontaneous Release of NO-like Molecules

This compound has been shown to spontaneously release a biologically active molecule that behaves like nitric oxide (NO). nih.gov This release occurs in standard cell culture media through a reaction with riboflavin (B1680620), a common media component. nih.gov Additionally, this compound can react with hydrogen peroxide (H₂O₂) to produce this same NO-like molecule. nih.gov

| Reactant | Product | Implication for Research | Source |

|---|---|---|---|

| Riboflavin (in cell culture media) | Biologically active NO-like molecule | Creates artifacts in NO assessment, mimicking an NO donor. | nih.gov |

| Hydrogen Peroxide (H₂O₂) | Biologically active NO-like molecule | Diminishes H₂O₂ content while producing a confounding NO-like signal. | nih.gov |

Unintended Effects on Vascular Tone in Specific Contexts

While Nω-hydroxy-nor-L-arginine (nor-NOHA) monoacetate is primarily recognized as a competitive arginase inhibitor that promotes vasodilation by increasing L-arginine availability for nitric oxide synthase (NOS), its effects on vascular tone can be complex and, in some contexts, contradictory to its expected mechanism. ahajournals.orgoup.comrndsystems.com Research has revealed that under specific experimental conditions and in certain vascular beds, nor-NOHA can lead to unexpected or paradoxical outcomes, including the inhibition of vasodilation and endothelium-independent effects. nih.gov

One of the most notable unintended effects is the inhibition of expected vasorelaxation. A study investigating the effects of various arginase inhibitors on isolated rat aorta and mesenteric arteries found that, unlike other inhibitors that preserved or restored vasodilation in response to acetylcholine (B1216132) (ACh), nor-NOHA paradoxically inhibited this relaxation. nih.gov This effect was unexpected, given that nor-NOHA is a potent arginase inhibitor and is not considered a substrate or inhibitor of NOS. nih.govnih.govresearchgate.net The researchers observed that supplementing with L-arginine could partially reverse the inhibitory effect of nor-NOHA, leading to the hypothesis that in certain vascular environments, nor-NOHA may compete with or directly inhibit NOS, contrary to its primary characterization. nih.gov Similar unexpected results have been noted in rat cerebral arteries, where nor-NOHA decreased acetylcholine-induced relaxation, further suggesting that its effects can be tissue-specific. researchgate.net

Table 1: Paradoxical Effects of Nor-NOHA on Acetylcholine-Induced Vasorelaxation in Rat Arteries

| Vascular Tissue | Experimental Observation | Proposed Mechanism | Reference |

|---|---|---|---|

| Isolated Aorta | Augmented tolerance (inhibited relaxation) to repeated applications of acetylcholine. | Potential inhibition of or competition with Nitric Oxide Synthase (NOS). | nih.gov |

| Mesenteric Arteries | Significantly inhibited relaxation response to acetylcholine. | Potential inhibition of or competition with Nitric Oxide Synthase (NOS). | nih.gov |

Another layer of complexity is the compound's ability to induce vasorelaxation through an endothelium-independent pathway. Studies have shown that nor-NOHA can cause concentration-dependent vasorelaxation in both endothelium-intact and endothelium-denuded aortic rings. nih.gov The relaxation in denuded vessels indicates a direct effect on the vascular smooth muscle cells. This endothelium-independent vasodilation was found to be abolished by an inhibitor of soluble guanylyl cyclase (sGC), suggesting the mechanism is still dependent on the cGMP pathway but does not require an intact endothelium to initiate the signal. nih.gov

Table 2: Endothelium-Independent Vasorelaxation Induced by Nor-NOHA

| Vessel Preparation | Observation | Mechanistic Insight | Reference |

|---|---|---|---|

| Endothelium-Intact Rat Aorta | Elicited concentration-dependent vasorelaxation. | Effect is not solely dependent on endothelial arginase. | nih.gov |

| Endothelium-Denuded Rat Aorta | Elicited concentration-dependent vasorelaxation with comparable potency to intact vessels. | Demonstrates a direct effect on vascular smooth muscle cells. | nih.gov |

Furthermore, the interpretation of nor-NOHA's vascular effects is complicated by potential chemical artifacts. Research has demonstrated that nor-NOHA can spontaneously release a biologically active, NO-like molecule in common cell culture media. nih.gov This reaction occurs with components like riboflavin and can also happen in the presence of hydrogen peroxide (H2O2). nih.gov This unintended chemical reactivity can produce a vasoactive substance that is independent of any enzymatic activity (arginase or NOS), creating a significant potential for experimental misinterpretation. nih.gov This artifact underscores the need for careful consideration of the experimental environment when evaluating the biological effects of nor-NOHA.

Preclinical Investigations of Biological Activities in Disease Models

Immunomodulatory Effects and T Cell Function

In various preclinical models, nor-NOHA has demonstrated the ability to counteract immunosuppressive mechanisms that impair T-cell activity. The depletion of L-arginine by arginase-producing cells, such as myeloid-derived suppressor cells (MDSCs) and some tumor cells, creates a microenvironment that inhibits T-cell proliferation and function. nih.gov The use of arginase inhibitors like nor-NOHA has been shown to restore T-cell expansion in mouse models. nih.govresearchgate.net

In studies involving human polymorphonuclear neutrophils (PMN), which release arginase and suppress T-cell activation, the addition of nor-NOHA not only reconstituted T-cell activation but led to a hyperstimulation of T-cell proliferation and cytokine secretion. frontiersin.org Similarly, in co-cultures with MDSCs that suppress γδ T cells, the arginase inhibitor nor-NOHA abrogated the inhibition of the cytotoxic function of these T cells. frontiersin.org This suggests that by blocking the enzymatic activity of arginase, nor-NOHA can effectively dismantle a key metabolic checkpoint that restricts T-cell responses in suppressive settings. frontiersin.org

| Model System | Condition | Key Finding with nor-NOHA | Reference |

|---|---|---|---|

| Mouse Tumor Models | Tumor-induced immunosuppression | Restored T-cell expansion and blocked tumor growth. | nih.gov |

| Human PMN / T-Cell Co-culture | PMN-induced T-cell suppression | Reversed suppression and induced hyperactivation of T-cell proliferation. | frontiersin.org |

| Human γδ T-Cell / PMN-MDSC Co-culture | MDSC-mediated suppression | Abrogated the inhibition of γδ T-cell cytotoxic function. | frontiersin.org |

Nor-NOHA has been shown to directly influence macrophage polarization, shifting them from a suppressive M2 phenotype towards a pro-inflammatory M1 phenotype. nih.govresearchgate.net In a study using murine macrophages (RAW 264.7) infected with Mycobacterium tuberculosis (Mtb), treatment with nor-NOHA polarized the macrophages toward an M1 phenotype. nih.gov This shift was accompanied by an increase in nitric oxide (NO) production and a reduction in the intracellular bacterial load. nih.gov The inhibition of arginase activity by nor-NOHA appears to redirect the available L-arginine substrate towards the iNOS pathway, promoting M1 characteristics. nih.govresearchgate.net

Research on macrophages infected with Cryptococcus neoformans further supports this finding, where inhibiting arginase with nor-NOHA resulted in an altered macrophage response from a pathogenic M2 phenotype to a protective M1 phenotype. researchgate.net

| Marker Type | Marker | Effect of nor-NOHA Treatment | Reference |

|---|---|---|---|

| M1 Phenotype | CD80 | Increased Expression | nih.gov |

| IL-1β | Increased Expression | nih.gov | |

| NOS2 | Increased Expression | nih.gov | |

| M2 Phenotype | CD206 | Decreased Expression | nih.gov |

| IL-10 | Decreased Expression | nih.gov | |

| Arg1 | Decreased Expression | nih.gov |

Nor-NOHA can modulate the function of dendritic cells (DCs), particularly those that have been conditioned to adopt a suppressive role. In a study involving all-trans retinoic acid-treated DCs (RA-DCs), which exhibit T-cell inhibitory functions, the arginase inhibitor nor-NOHA was able to partially reverse this suppression. nih.gov The suppressive capacity of these RA-DCs was found to be dependent on arginase-1, and its inhibition with nor-NOHA led to a reduction in their ability to inhibit T-cell proliferation. nih.govaai.org

Similarly, another study showed that treating bone marrow-derived DCs (BMDCs) with an arginase inhibitor led to an increased expression of co-stimulatory molecules like CD80 and CD86. nih.gov However, the adoptive transfer of these modulated DCs reduced subsequent antigen-specific immune responses, suggesting that interference with L-arginine metabolism in DCs can lead to a tolerogenic phenotype. nih.gov

| Co-culture Condition | Mean % Proliferating CD4+ T-cells (±SE) | Reference |

|---|---|---|

| T-cells + Standard DCs | ~85% | aai.org |

| T-cells + Suppressive RA-DCs | ~30% | aai.org |

| T-cells + Suppressive RA-DCs + nor-NOHA | ~55% | aai.org |

By mitigating immunosuppressive mechanisms, nor-NOHA has been shown to enhance anti-tumor immune responses in preclinical studies. creative-biolabs.com It has been reported to inhibit the growth of lung carcinoma implants in mice. tocris.com This effect is linked to its ability to inhibit arginase produced by mature myeloid cells in the tumor microenvironment, which would otherwise suppress T-cell receptor expression and antigen-specific T-cell responses.

In a model assessing the cytotoxic activity of Vδ2 T cells against Burkitt lymphoma cells (Daudi), this activity was found to be impaired by myeloid-derived suppressor cells (MDSC). scienceopen.com The addition of nor-NOHA restored the cytotoxic function of the Vδ2 T cells, suggesting that arginase produced by both the tumor cells and MDSCs was responsible for the suppression. scienceopen.com The use of nor-NOHA abrogated this inhibition, leading to increased apoptosis of the target tumor cells. frontiersin.orgscienceopen.com

| Culture Condition | Mean % Apoptotic Tumor Cells (±SEM) | Reference |

|---|---|---|

| γδ T-cells + Daudi cells | ~35% | frontiersin.org |

| γδ T-cells + Daudi cells + PMN-MDSC (suppressor cells) | ~15% | frontiersin.org |

| γδ T-cells + Daudi cells + PMN-MDSC + nor-NOHA | ~35% | frontiersin.org |

Modulation of Dendritic Cell Function

Vascular Remodeling and Endothelial Function Studies

The arginase enzyme plays a significant role in vascular health by competing with endothelial nitric oxide synthase (eNOS) for their common substrate, L-arginine. Upregulated arginase activity can lead to reduced NO bioavailability, contributing to endothelial dysfunction. ahajournals.org Nor-NOHA, as an arginase inhibitor, has been investigated for its potential to restore endothelial function.

Studies in various rat models have demonstrated that nor-NOHA can improve impaired blood vessel relaxation. In aortic rings from old rats, which exhibit endothelial dysfunction, nor-NOHA restored the depressed vasorelaxant responses to L-arginine to levels seen in young rats. ahajournals.org Similarly, in a rat model of adjuvant-induced arthritis (AIA), which also features endothelial dysfunction, treatment with nor-NOHA completely reversed the impaired relaxation induced by acetylcholine (B1216132) (ACh). nih.gov This beneficial effect was associated with an increase in NOS activity and a reduction in oxidative stress. nih.gov

| Group | Maximal Relaxation (Emax %) | Reference |

|---|---|---|

| Control (Healthy) | 85.4 ± 1.9 | nih.gov |

| AIA (Arthritic) | 62.4 ± 3.2 | nih.gov |

| AIA + nor-NOHA Treatment | 86.5 ± 2.6 | nih.gov |

Protection Against Ischemia-Reperfusion Injury Mechanisms

Ischemia-reperfusion (I/R) injury is a complex pathological process where tissue damage is exacerbated upon the restoration of blood flow to a previously ischemic area. nih.govplos.org A key factor in this injury is the reduced bioavailability of nitric oxide (NO). plos.org Preclinical studies have demonstrated that arginase activity increases during I/R, shifting L-arginine metabolism away from NO production. plos.orgnih.gov

The administration of Nor-NOHA monoacetate has been shown to be cardioprotective by mitigating this effect. In a porcine model of myocardial I/R, local intracoronary infusion of Nor-NOHA reduced infarct size significantly. plos.org This protective effect was found to be dependent on an intact NOS activity, as co-administration with the NOS inhibitor L-NMMA (NG-monomethyl-L-arginine) abrogated the cardioprotection. plos.org This indicates that Nor-NOHA exerts its protective effect by inhibiting arginase, thereby increasing the availability of L-arginine for NOS to produce protective NO. plos.orgnih.gov

Similarly, in a mouse model of hepatic warm I/R, treatment with Nor-NOHA protected against liver damage. nih.gov The mechanism involved the inhibition of arginase activity, which reversed the I/R-induced depletion of circulating arginine and simultaneously increased serum levels of nitric oxide metabolites. nih.gov This restoration of the L-arginine/NO pathway was associated with markedly lower levels of inflammatory mediators such as TNF-α and IL-6. nih.gov In human studies, arginase inhibition with Nor-NOHA prevented the endothelial dysfunction caused by I/R in patients with coronary artery disease. plos.org

| Model System | Key Findings with Nor-NOHA Treatment | Inferred Mechanism of Action | Citation |

|---|---|---|---|

| Porcine Myocardial I/R | Reduced infarct size from 80% to 46% of the area at risk. | Increased bioavailability of NO due to arginase inhibition; effect abrogated by NOS inhibitor L-NMMA. | plos.org |

| Mouse Hepatic I/R | Reversed arginine depletion, increased serum NO, and decreased hepatic damage (lower TNF, IL-6, and iNOS mRNA). | Protection mediated through the arginine-NO pathway. | nih.gov |

| Human Forearm I/R (in CAD patients) | Prevented the decrease in Flow-Mediated Dilation (FMD) induced by I/R. | Protection against endothelial dysfunction caused by I/R. | plos.org |

| Rat Heart I/R | Reduces reperfusion injury. | Potential mechanisms include activation of PKC-ε and opening of mitochondrial ATP-dependent K+ channels (mitoKATP). | frontiersin.org |

Role in Aging-Related Endothelial Dysfunction Pathways

Vascular aging is frequently associated with endothelial dysfunction, a condition characterized by reduced bioavailability of nitric oxide (NO). ahajournals.orgfrontiersin.org One of the key molecular mechanisms contributing to this is the upregulation of arginase expression and activity in aging blood vessels. ahajournals.orgnih.gov Increased arginase activity competes with endothelial nitric oxide synthase (eNOS) for their common substrate, L-arginine, leading to decreased NO production and impaired endothelial function. nih.gov

Preclinical studies have shown that inhibiting arginase with Nor-NOHA can reverse age-related endothelial dysfunction. In aortic rings from old rats, which exhibit depressed vasorelaxant responses, arginase inhibitors restored endothelium-dependent vasorelaxation. ahajournals.org Specifically, Nor-NOHA, which potently inhibits arginase without directly affecting NOS, was shown to restore the vasorelaxation response to L-arginine in aged vessels to levels seen in young vessels. ahajournals.org

Further research in a mouse model overexpressing Glucose-6-phosphate dehydrogenase (G6PD), a model associated with improved vascular health, demonstrated that these mice were protected from age-induced endothelial dysfunction. nih.gov This protection was linked to lower expression and activity of arginase II. nih.gov Importantly, the endothelial dysfunction observed in old wild-type mice was reversed by the arginase inhibitor Nor-NOHA, confirming the critical role of the arginase pathway in this age-related pathology. nih.gov These findings highlight that arginase upregulation is a significant contributor to the endothelial dysfunction of aging, and its inhibition by compounds like Nor-NOHA presents a potential therapeutic strategy. ahajournals.org

| Model System | Key Findings with Nor-NOHA Treatment | Inferred Mechanism of Action | Citation |

|---|---|---|---|

| Aortic Rings from Old Rats | Completely restored vasorelaxation in response to L-arginine. | Inhibition of upregulated arginase, increasing L-arginine availability for eNOS and restoring NO-mediated vasodilation. | ahajournals.org |

| Old Wild-Type Mice Aorta | Reverted the reduced acetylcholine-dependent relaxation (endothelial dysfunction). | Modulation of the arginase pathway to improve vascular health. | nih.gov |

| Rat Adjuvant-Induced Arthritis (AIA) Model (features endothelial dysfunction) | Fully restored the impaired aortic response to acetylcholine. | Increased NOS activity and reduced superoxide (B77818) anion production. | d-nb.info |

Anti-Fibrotic Mechanisms

Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix (ECM) components, particularly collagen, leading to tissue scarring and organ dysfunction. nih.govgrafiati.com The metabolism of L-arginine is centrally implicated in this process, as its breakdown by arginase produces L-ornithine, a direct precursor for L-proline, which is a major amino acid constituent of collagen. physiology.orgfrontiersin.org Upregulation of arginase activity can, therefore, fuel collagen synthesis and contribute to fibrosis. physiology.org

Attenuation of Collagen Deposition

Nor-NOHA monoacetate has demonstrated significant anti-fibrotic effects by directly targeting the enzymatic pathway responsible for proline production. In preclinical models of fibrosis, inhibiting arginase activity with Nor-NOHA has been shown to effectively reduce collagen deposition. nih.govphysiology.org

In a study using primary lung fibroblasts from mice with bleomycin-induced pulmonary fibrosis, the key profibrotic mediator TGF-β1 was found to induce arginase-1 expression. physiology.org Treatment of these fibroblasts with Nor-NOHA significantly attenuated the TGF-β1-stimulated collagen deposition. grafiati.comphysiology.org Notably, this reduction in collagen protein occurred without affecting collagen mRNA expression, suggesting that the inhibitory action of Nor-NOHA on arginase impacts collagen synthesis at a post-translational level by limiting the availability of the precursor, proline. physiology.org

Similar findings were observed in a model of liver fibrosis, where activation of hepatic stellate cells (HSCs) is a key fibrogenic event. nih.gov During HSC activation, arginase-1 expression increases. nih.gov The application of Nor-NOHA to these activated HSCs efficiently inhibited collagen production, further confirming that arginase inhibition is a viable strategy to decrease excessive collagen synthesis in fibrotic conditions. nih.gov

Regulation of Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-Mesenchymal Transition (EMT) is a fundamental cellular process where epithelial cells acquire mesenchymal characteristics, enabling them to become more migratory and invasive. mdpi.comnih.gov This process is a critical driver in the progression of fibrosis and cancer. mdpi.comnih.gov While the profibrotic cytokine TGF-β is a primary inducer of EMT, the direct regulatory role of Nor-NOHA monoacetate on the EMT process itself is an area of ongoing investigation. physiology.orgnih.gov

Although direct evidence linking Nor-NOHA to the modulation of core EMT transcription factors (like Snail, Slug, or ZEB1) is not extensively documented, its mechanism of action intersects with pathways that govern EMT. mdpi.com For instance, Nor-NOHA has been shown to attenuate the effects of TGF-β1, a potent inducer of both fibrosis and EMT. physiology.orgnih.gov By inhibiting TGF-β1-stimulated collagen deposition in fibroblasts, Nor-NOHA interferes with a key downstream consequence of profibrotic signaling pathways that are often co-activated with EMT. physiology.org Given that arginase activity is implicated in cellular processes such as proliferation and matrix synthesis, which are intrinsically linked to the mesenchymal phenotype, its inhibition by Nor-NOHA could indirectly influence the outcomes of EMT.

Role in Specific Organ Fibrosis Models (e.g., Pulmonary, Lens)

The anti-fibrotic potential of Nor-NOHA monoacetate has been evaluated in specific preclinical models of organ fibrosis, most notably in the lungs and liver.

Pulmonary Fibrosis: In mouse models of pulmonary fibrosis induced by either bleomycin (B88199) or silica (B1680970) particles, arginase expression and activity are significantly upregulated. physiology.orgdoi.org This increase in arginase is associated with decreased L-arginine levels in the lung and is localized to fibrotic lesions. physiology.org Treatment with Nor-NOHA has yielded positive results in these models. In bleomycin-treated mice, Nor-NOHA attenuated TGF-β1-induced collagen deposition by lung fibroblasts. physiology.org In a model of silicosis, administration of Nor-NOHA restored lung function and significantly reduced the area of granuloma formation, suggesting that arginase-1 contributes to fibrogenesis in silicosis. doi.org

Hepatic Fibrosis: The activation of hepatic stellate cells (HSCs) is a central event in liver fibrogenesis, accompanied by an increase in arginase 1 expression. nih.gov In a study using primary rat HSCs, inhibition of arginase with Nor-NOHA was shown to efficiently block collagen production, highlighting arginase as a potential therapeutic target for liver fibrosis. nih.gov

While there is substantial evidence in pulmonary and hepatic models, the role of Nor-NOHA in other specific organ fibrosis, such as in the lens, is not as well-documented in the available research.

| Organ/Model | Key Findings with Nor-NOHA Treatment | Mechanism | Citation |

|---|---|---|---|

| Pulmonary Fibrosis (Bleomycin-induced mouse model) | Attenuated TGF-β1-stimulated collagen deposition in lung fibroblasts. | Inhibition of arginase, limiting proline availability for collagen synthesis post-translationally. | physiology.org |

| Pulmonary Fibrosis (Silica-induced mouse model) | Restored lung function and reduced granuloma area. | Inhibition of arginase 1, which contributes to fibrogenesis. | doi.org |

| Hepatic Fibrosis (Primary rat hepatic stellate cells) | Efficiently inhibited collagen production in activated cells. | Inhibition of increased Arginase 1 expression that occurs during HSC activation. | nih.gov |

Anti-Proliferative and Anti-Oncogenic Pathways in Preclinical Models

The tumor microenvironment is often characterized by nutrient depletion and immune suppression, which facilitates cancer progression. tandfonline.com Arginase plays a significant role in this process by depleting L-arginine, an amino acid essential for T-cell proliferation and function. tandfonline.com By inhibiting arginase, Nor-NOHA monoacetate has demonstrated anti-proliferative and anti-oncogenic effects in several preclinical cancer models. medchemexpress.comresearchgate.netmedchemexpress.com

In models of cutaneous squamous cell carcinoma (cSCC), topical administration of Nor-NOHA reduced tumor growth in immunocompetent mice but not in immunodeficient mice. researchgate.net This suggests the anti-tumor effect is dependent on a competent immune system. researchgate.net The treatment led to an increase in dendritic and T-cell infiltration into the tumor, indicating that by restoring L-arginine levels, Nor-NOHA helps to overcome the local immunosuppression and allows for an effective anti-tumor immune response. researchgate.net Furthermore, Nor-NOHA has been shown to inhibit the growth of lung carcinoma implants in mice. rndsystems.comtocris.com

In the context of hematologic malignancies, Nor-NOHA has been found to induce apoptosis in leukemic cells, particularly under the hypoxic conditions often found in the bone marrow niche. medchemexpress.comnih.gov In studies with chronic myeloid leukemia (CML) cell lines, Nor-NOHA induced apoptosis in a dose-dependent manner under hypoxia and attenuated hypoxia-mediated resistance to the targeted therapy imatinib (B729). medchemexpress.comnih.gov Interestingly, while the ability to induce arginase 2 (ARG2) under hypoxia predicted sensitivity to Nor-NOHA, subsequent studies using CRISPR/Cas9 to ablate ARG2 found that the anti-leukemic effect of Nor-NOHA was independent of ARG2 inhibition, suggesting a potential off-target mechanism in this specific context. nih.govmedchemexpress.com

| Cancer Model | Key Findings with Nor-NOHA Treatment | Inferred Pathway/Mechanism | Citation |

|---|---|---|---|

| Cutaneous Squamous Cell Carcinoma (mouse model) | Reduced tumor growth in immunocompetent mice; increased dendritic and T-cell tumor infiltration. | Immune-mediated; requires a competent immune system. Reverses local L-arginine depletion. | researchgate.net |

| Lung Carcinoma (mouse model) | Inhibited growth of lung carcinoma implants. | Inhibition of arginase in the tumor microenvironment. | rndsystems.comtocris.com |

| Leukemia (CML cell lines K562, KCL22) | Induced apoptosis in a dose-dependent manner specifically under hypoxic conditions. Attenuated resistance to imatinib. | Initially thought to be via ARG2 inhibition, but later found to be an off-target effect. Targets differential hypoxic response. | medchemexpress.comnih.gov |

Reduction of Tumor Growth in Animal Models

The compound nor-NOHA monoacetate has demonstrated the capacity to inhibit the growth of cancerous tumors in various animal models. rndsystems.comtocris.com As a reversible and competitive inhibitor of the enzyme arginase, its mechanism is believed to be linked to the modulation of L-arginine metabolism, which is crucial for tumor progression. rndsystems.comtocris.comresearchgate.net Pharmacological blocking of arginase activity with nor-NOHA has been shown to reduce the growth of several types of tumors. researchgate.net

In studies involving lung carcinoma implants in mice, nor-NOHA monoacetate was found to inhibit tumor growth. rndsystems.comtocris.com Research on cutaneous squamous cell carcinoma has also indicated that topical administration of nor-NOHA can decrease tumor growth. researchgate.net Furthermore, in a mouse model of glioblastoma, nor-NOHA was shown to counteract the tumor-promoting effects of arginase 1 (ARG1) derived from tumor-associated macrophages. nih.gov Similarly, in a murine model of ovarian cancer, the application of nor-NOHA blocked ARG1 activity. nih.gov The inhibition of arginase in the tumor microenvironment is thought to enhance anti-tumor immune responses, contributing to the reduction in tumor size. researchgate.net For instance, topical arginase inhibition with nor-NOHA reduced tumor growth in immunocompetent mice, an effect that was not observed in immunodeficient mice lacking mature T- and B-cells. researchgate.net This suggests that the anti-tumor effect is at least partially mediated by the adaptive immune system. The use of arginase inhibitors like nor-NOHA is considered a potential strategy for anti-tumor therapies. researchgate.netnih.gov

Table 1: Effects of Nor-NOHA Monoacetate on Tumor Growth in Animal Models

| Animal Model | Cancer Type | Key Findings |

|---|---|---|

| Mice | Lung Carcinoma | Inhibition of tumor implant growth. rndsystems.comtocris.com |

| Mice | Cutaneous Squamous Cell Carcinoma | Decreased tumor growth with topical administration. researchgate.net |

| Mice | Glioblastoma | Counteracted tumor-promoting effects of ARG1 from tumor-associated macrophages. nih.gov |

| Mice | Ovarian Cancer | Blocked ARG1 activity. nih.gov |

Effects on Leukemic Cell Viability and Drug Resistance

Nor-NOHA monoacetate has shown anti-leukemic activity, particularly under hypoxic conditions which are common in the bone marrow microenvironment where leukemia cells reside. medchemexpress.complos.orgnih.gov Studies have revealed that nor-NOHA can induce apoptosis (programmed cell death) in leukemic cells that express arginase 2 (ARG2), an enzyme often overexpressed in cancers like chronic myeloid leukemia (CML). medchemexpress.complos.orgnih.gov This effect is dose-dependent and more pronounced in low-oxygen environments. medchemexpress.complos.org

A significant finding is the ability of nor-NOHA to overcome hypoxia-mediated resistance to standard leukemia therapies. plos.orgnih.govnih.gov For instance, in CML cells, co-treatment with nor-NOHA was able to attenuate resistance to BCR-ABL1 kinase inhibitors like imatinib, especially under hypoxic conditions. plos.orgnih.gov This suggests a potential role for nor-NOHA in combination therapies to target drug-resistant leukemic cells. plos.orgnih.gov

Interestingly, while the anti-leukemic effects of nor-NOHA were initially attributed to its inhibition of ARG2, further research using CRISPR/Cas9 gene-editing to remove the ARG2 gene showed that the cell-killing activity of nor-NOHA persisted. plos.orgnih.gov This indicates that nor-NOHA may have significant "off-target" anti-leukemic effects that are independent of ARG2 inhibition. plos.orgnih.govnih.gov This discovery highlights the need for careful evaluation of its mechanisms of action in a therapeutic context. plos.orgnih.gov

Table 2: Effects of Nor-NOHA Monoacetate on Leukemic Cells

| Cell Line/Model | Condition | Key Findings |

|---|---|---|

| K562 and KCL22 (CML cell lines) | Hypoxia (1.5% O2) | Induces apoptosis in a dose-dependent manner. medchemexpress.com |

| K562 and KCL22 (CML cell lines) | Hypoxia (1.5% O2) | Attenuates hypoxia-mediated resistance to imatinib. medchemexpress.complos.orgnih.gov |

| Primary CML CD34+ cells | Hypoxia (1.5% O2) | Overcomes hypoxia-mediated imatinib resistance in colony formation assays. nih.gov |

| ARG2-expressing leukemic cells | Hypoxia | Effectively induces apoptosis. plos.orgnih.gov |

| ARG2 knockout leukemic cells | N/A | Anti-leukemic activity of nor-NOHA is independent of ARG2 inhibition. plos.orgnih.gov |

Influence on Tumor Microenvironment Dynamics

The tumor microenvironment (TME) plays a critical role in cancer progression and immune evasion. nih.govnih.gov A key mechanism of immune suppression within the TME is the depletion of L-arginine, an amino acid essential for T-cell function, by the enzyme arginase. nih.govnih.gov Myeloid-derived suppressor cells (MDSCs) are a major source of arginase in the TME. nih.gov By hydrolyzing L-arginine, arginase impairs T-cell receptor expression and antigen-specific T-cell responses. tocris.com

Nor-NOHA monoacetate, as an arginase inhibitor, can modulate these immunosuppressive dynamics. nih.govnih.gov By blocking arginase activity, nor-NOHA helps to restore L-arginine levels in the TME, thereby promoting anti-tumor immune responses. nih.gov This can lead to the restoration of T-cell expansion and function, which is often suppressed in cancer patients. nih.gov The inhibition of arginase is being explored as a therapeutic strategy to overcome immune suppression in the TME and enhance the efficacy of immunotherapies. researchgate.netnih.gov For example, combining topical arginase inhibitors with systemic anti-PD-1 immunotherapy has been shown to enhance anti-tumor immunity and lead to a synergistic decrease in tumor growth. researchgate.net

Table 3: Influence of Nor-NOHA Monoacetate on the Tumor Microenvironment

| Cellular/Molecular Target | Effect of Nor-NOHA Monoacetate | Consequence for Tumor Microenvironment |

|---|---|---|

| Arginase | Inhibition of enzyme activity. rndsystems.comtocris.com | Increased L-arginine availability. nih.gov |

| T-cells | Restoration of T-cell expansion and function. nih.gov | Enhanced anti-tumor immunity. researchgate.net |

| Myeloid-Derived Suppressor Cells (MDSCs) | Counteracts immunosuppressive effects. nih.gov | Reduced immune suppression. |

| Immunotherapy Combination | Synergistic effect with anti-PD-1 therapy. researchgate.net | Enhanced anti-tumor efficacy. researchgate.net |

Anti-microbial Activity and Host-Directed Therapy (e.g., Tuberculosis)

Recent research has explored the potential of nor-NOHA as a host-directed therapy (HDT) for infectious diseases like tuberculosis (TB). nih.govresearchgate.netnih.gov HDTs aim to modulate the host's immune response to better control the infection, rather than directly targeting the pathogen. frontiersin.orgjmb.or.kr This approach is particularly promising for drug-resistant infections. frontiersin.org

In the context of TB, the metabolism of L-arginine is crucial for the host's immune response to Mycobacterium tuberculosis (Mtb). nih.govresearchgate.netnih.gov Arginase and nitric oxide synthase (NOS) compete for L-arginine, with NOS producing nitric oxide (NO), a key anti-microbial molecule. nih.govresearchgate.netnih.gov In TB, there can be an upregulation of arginase, which limits the production of NO and can hinder the clearance of the bacteria. nih.govresearchgate.netnih.gov

Studies using in vitro and in vivo models of TB have shown that nor-NOHA can modulate the L-arginine pathway to enhance anti-mycobacterial immunity. nih.govresearchgate.netnih.gov In murine macrophages, treatment with nor-NOHA led to a polarization towards a pro-inflammatory M1 phenotype, increased NO production, and reduced the survival of Mtb. nih.govnih.gov In a mouse model of pulmonary TB, nor-NOHA treatment was associated with reduced pulmonary arginase activity and an increase in the antimicrobial metabolite spermine, with a trend towards a lower bacterial load in the lungs. nih.govresearchgate.netnih.gov These findings suggest that L-arginine pathway modulators like nor-NOHA have potential as adjunctive therapies to augment the efficacy of antibiotics in TB treatment. nih.govresearchgate.netnih.gov

Table 4: Anti-microbial and Host-Directed Therapy Effects of Nor-NOHA Monoacetate in Tuberculosis Models

| Model | Key Findings |

|---|---|

| Murine Macrophages (RAW 264.7) | Polarized macrophages towards M1 phenotype, increased nitric oxide (NO), and reduced Mtb survival. nih.govnih.gov |

| Balb/c Mice (Pulmonary TB model) | Reduced pulmonary arginase, increased antimicrobial metabolite spermine, and a trend towards reduced Mtb colony-forming units (CFU) in the lung. nih.govresearchgate.netnih.gov |

| Humanized Immune System (HIS) Mice (TB/HIV co-infection model) | Increased cytokine responses to Mtb and Mtb/HIV in lung tissue. nih.govresearchgate.net |

Structure Activity Relationship Studies

Importance of Structural Moieties for Arginase Binding

The specific binding of nor-NOHA to the arginase active site is a result of key structural features. The α-amino acid group is crucial for stabilizing the inhibitor within the active site through a network of hydrogen bonds. mdpi.com X-ray crystallography studies of human arginase I in complex with nor-NOHA show that the α-amino acid moiety forms three direct hydrogen bonds: the carboxylate group with Ser137 and Asn130, and the ammonium (B1175870) group with Asp183. researchgate.net This hydrogen-bond network is a consistent feature observed across various arginase inhibitors, and any modification to this part of the molecule leads to a significant drop in activity. researchgate.net

Furthermore, the Nω-hydroxyguanidine group plays a pivotal role. It displaces the metal-bridging hydroxide (B78521) ion in the binuclear manganese cluster of the arginase active site. nih.govfrontiersin.org The Nζ-OH group of nor-NOHA interacts symmetrically with the two manganese ions. nih.gov This interaction is fundamental to its inhibitory mechanism. The length of the alkyl chain separating the α-amino acid and the hydroxyguanidine function is also a critical determinant for recognition by arginase and for the specific interaction with the manganese cluster. mdpi.com

Modifications and Analog Development for Enhanced Selectivity or Potency (e.g., Nor-NOHA vs. NOHA)

The development of nor-NOHA itself is a prime example of how structural modifications can enhance inhibitory activity. Nor-NOHA, which has a shorter alkyl chain by one methylene (B1212753) group compared to its parent compound Nω-hydroxy-L-arginine (NOHA), demonstrates significantly higher potency. mdpi.commdpi.com Nor-NOHA is approximately 40 times more potent than NOHA in inhibiting the hydrolysis of L-arginine by unstimulated murine macrophages, with IC50 values of 12 ± 5 μM for nor-NOHA and 400 ± 50 μM for NOHA. nih.gov This difference in potency underscores the importance of the side chain length for optimal binding and inhibition. mdpi.com

This enhanced potency is also reflected in its binding affinity. For human arginase I, nor-NOHA has a dissociation constant (Kd) of 517 nM as determined by surface plasmon resonance, and about 50 nM by isothermal titration calorimetry. nih.gov In contrast, NOHA binds with a Kd of 3.6 μM. nih.gov Furthermore, nor-NOHA exhibits selectivity for arginase isoforms, showing a 10-fold preference for human arginase II over arginase I. rndsystems.com Unlike NOHA, nor-NOHA is not a substrate or inhibitor for nitric oxide synthase (NOS), making it a more selective tool for studying the arginase pathway. nih.gov

| Compound | Target | Inhibitory Value (IC50/Ki/Kd) | Assay Method |

|---|---|---|---|

| Nor-NOHA | Murine Macrophage Arginase | 12 ± 5 μM (IC50) | - |

| NOHA | Murine Macrophage Arginase | 400 ± 50 μM (IC50) | - |

| Nor-NOHA | Human Arginase I | 0.517 μM (Kd) | Surface Plasmon Resonance |

| Nor-NOHA | Human Arginase I | 0.047 μM (Kd) | Isothermal Titration Calorimetry |

| Nor-NOHA | Human Arginase II | 51 nM (Ki) | - |

| NOHA | Human Arginase I | 3.6 μM (Kd) | - |

| Nor-NOHA | Rat Liver Arginase | 0.5 µM (Ki) | - |

Computational Modeling and Molecular Docking Approaches for Arginase Interaction

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have provided deeper insights into the binding of nor-NOHA to arginase. These studies help to visualize and analyze the interactions at an atomic level. mdpi.com

Molecular docking studies have been used to predict the binding pose of nor-NOHA in the arginase active site, confirming the interactions observed in crystal structures. mdpi.com MD simulations have been employed to study the stability of the nor-NOHA-arginase complex and the dynamics of the interaction in an aqueous environment. nih.govmdpi.com For instance, simulations have shown that nor-NOHA remains stably bound in the active site of both arginase 1 and 2 over extended simulation times. mdpi.com

Methodologies for Research and Analysis of nor Noha Monoacetate

In Vitro Enzyme Activity Assays (e.g., Michaelis-Menten Kinetics, IC50, Ki Determination)

In vitro enzyme activity assays are fundamental to characterizing the inhibitory properties of Nor-NOHA monoacetate against arginase. These assays quantify the compound's potency and mechanism of inhibition.

Michaelis-Menten Kinetics: This model is used to determine the kinetic parameters of enzyme-catalyzed reactions. wikipedia.org While Nor-NOHA is an inhibitor, understanding the baseline kinetics of arginase with its substrate, L-arginine, is crucial. The Michaelis constant (Km) and maximum reaction velocity (Vmax) for arginase are determined, providing a reference against which the effects of Nor-NOHA can be measured. researchgate.net

IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. It represents the concentration of Nor-NOHA monoacetate required to reduce the activity of the arginase enzyme by 50%. Nor-NOHA monoacetate has been shown to be a reversible and competitive arginase inhibitor with an IC50 of 2 μM. glpbio.comtocris.comrndsystems.comfishersci.com For rat liver arginase, the IC50 value is reported to be as low as 0.5 μM. selleckchem.com In stimulated murine macrophages, the IC50 value for arginase inhibition is 10 +/- 3 μM. researchgate.net

Ki Determination: The inhibition constant (Ki) provides a more precise measure of the binding affinity of an inhibitor to an enzyme. For a competitive inhibitor like Nor-NOHA, the Ki value can be calculated from IC50 values using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Km of the enzyme. Nor-NOHA monoacetate has been reported to inhibit rat liver arginase with a Ki of 0.5 µM. bioscience.co.ukabmole.com Another study reported a Ki value of 28 nM for Nor-NOHA at pH 7.4. nih.gov

Table 1: Inhibitory Parameters of Nor-NOHA monoacetate

| Parameter | Enzyme Source | Value | Reference |

| IC50 | General Arginase | 2 μM | glpbio.comtocris.comrndsystems.comfishersci.com |

| IC50 | Rat Liver Arginase | 0.5 μM | selleckchem.com |

| IC50 | Murine Macrophage Arginase | 10 +/- 3 μM | researchgate.net |

| Ki | Rat Liver Arginase | 0.5 µM | bioscience.co.ukabmole.com |

| Ki | Human Arginase-1 (pH 7.4) | 28 nM | nih.gov |

Cell Culture Models for Mechanistic Studies

Cell culture models are indispensable for elucidating the cellular and molecular mechanisms through which Nor-NOHA monoacetate exerts its effects.

Various cell lines are utilized depending on the research question. For instance, murine macrophage cell lines like RAW 264.7 are used to study the interplay between arginase and nitric oxide synthase (NOS) pathways, as both enzymes compete for the common substrate L-arginine. researchgate.netnih.gov In these models, Nor-NOHA is used to selectively inhibit arginase, allowing researchers to investigate the subsequent effects on NO production and macrophage polarization. nih.govfrontiersin.org Studies have shown that Nor-NOHA treatment can polarize murine macrophages towards an M1 phenotype and increase nitric oxide (NO) production. nih.gov

Human polymorphonuclear neutrophil granulocytes (PMN) have also been used to demonstrate that pharmacological inhibition of arginase 1 with Nor-NOHA not only prevents the suppression of T cell functions but leads to a strong hyperactivation of T cells. frontiersin.org In studies of cancer, leukemia cell lines such as K562 and KCL22 are employed to investigate the anti-leukemic activity of Nor-NOHA, particularly its ability to induce apoptosis under hypoxic conditions. medchemexpress.com Furthermore, dendritic cells (DCs) treated with all-trans retinoic acid (ATRA) have been used to show that Nor-NOHA can reduce their T-cell suppressive capacity by inhibiting arginase-1. aai.org

It is important to note that some studies have raised concerns about the spontaneous release of a biologically active NO-like molecule from Nor-NOHA in cell culture media, which could lead to unintended artifacts in research. nih.gov

Animal Models for Preclinical Investigations (e.g., Rodent Models of Disease)

Animal models, primarily rodent models, are crucial for evaluating the in vivo efficacy and physiological effects of Nor-NOHA monoacetate in a complex biological system.

For example, in rodent models of cardiovascular disease, Nor-NOHA has been shown to enhance the effect of acetylcholine (B1216132) on isolated aortic and mesenteric arterial rings, indicating its potential to improve endothelial function. tocris.comrndsystems.com In cancer research, mouse models with lung carcinoma implants have been used to demonstrate that Nor-NOHA can inhibit tumor growth. glpbio.comtocris.comrndsystems.com It has also been shown to restore T-cell expansion and block tumor growth in other mouse models. tandfonline.comtandfonline.com

In the context of infectious diseases, Balb/c mice have been utilized in models of pulmonary tuberculosis to study the effects of Nor-NOHA on the immune response to Mycobacterium tuberculosis infection. nih.gov These studies have shown a trend towards reduced bacterial burden in the lungs. nih.govmdpi.com Furthermore, in a rat model of adjuvant-induced arthritis, Nor-NOHA was found to prevent the increase in IL-6 and VEGF levels and improve vascular function. selleckchem.com In male Sprague-Dawley rats, Nor-NOHA administration led to a significant reduction in infarct size. medchemexpress.com

Biochemical Assays for Metabolite Profiling (e.g., L-Citrulline, Nitrite (B80452), Ornithine)

Biochemical assays for metabolite profiling are essential for understanding the metabolic consequences of arginase inhibition by Nor-NOHA monoacetate. Since arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335), inhibiting this enzyme leads to predictable changes in the levels of related metabolites.

Key metabolites measured include:

L-Citrulline and Nitrite: Arginase and nitric oxide synthase (NOS) compete for L-arginine. By inhibiting arginase with Nor-NOHA, more L-arginine becomes available for the NOS pathway, leading to increased production of L-citrulline and nitric oxide (NO). researchgate.net NO is unstable and is often measured by its stable end-products, nitrite and nitrate. nih.gov Increased levels of plasma citrulline and nitrite have been observed in rats treated with Nor-NOHA. medchemexpress.com

Ornithine: As the direct product of the arginase reaction, ornithine levels are expected to decrease upon inhibition of the enzyme. medchemexpress.com This has been confirmed in studies where Nor-NOHA administration led to decreased plasma ornithine levels. medchemexpress.com

Urea: The production of urea, another product of the arginase reaction, can be measured to assess arginase activity. nih.gov

These metabolites are typically quantified using techniques like high-performance liquid chromatography (HPLC) and colorimetric or fluorometric assays.

Table 2: Expected Metabolite Changes with Nor-NOHA monoacetate Treatment

| Metabolite | Expected Change | Rationale | Reference |

| L-Citrulline | Increase | Increased substrate availability for NOS | researchgate.netmedchemexpress.com |

| Nitrite | Increase | Increased NO production from NOS | researchgate.netnih.govmedchemexpress.com |

| Ornithine | Decrease | Direct inhibition of arginase activity | medchemexpress.com |

| Urea | Decrease | Inhibition of the urea cycle's initial step | nih.gov |

Molecular Biology Techniques (e.g., Gene Expression, Protein Analysis)

Molecular biology techniques are employed to investigate the effects of Nor-NOHA monoacetate on gene and protein expression, providing insights into the downstream signaling pathways affected by arginase inhibition.

Gene Expression Analysis: Techniques like quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-Seq) are used to measure changes in the mRNA levels of specific genes. numberanalytics.com For example, researchers might examine the expression of genes related to inflammation, immune responses, or cell proliferation following Nor-NOHA treatment. This can include analyzing the expression of different arginase isoforms (Arg1 and Arg2) and NOS isoforms (iNOS, eNOS).

Protein Analysis: Western blotting is a common technique used to quantify the protein levels of arginase, NOS, and other proteins of interest. This allows researchers to confirm whether changes in gene expression translate to changes in protein abundance.

These techniques have been used to show that while Nor-NOHA inhibits arginase activity, it may not alter the expression of the arginase enzyme itself. science.gov

Immunological Assays (e.g., Flow Cytometry for T Cell Activation, Macrophage Polarization)

Immunological assays are critical for understanding how Nor-NOHA monoacetate modulates the immune system, a key aspect of its therapeutic potential in cancer and infectious diseases.

Flow Cytometry for T Cell Activation: Flow cytometry is a powerful technique used to analyze the properties of individual cells in a population. In the context of Nor-NOHA research, it is used to assess T cell activation by measuring the expression of cell surface markers such as CD25 and CD69. frontiersin.org Studies have shown that by inhibiting arginase in polymorphonuclear neutrophils (PMNs), Nor-NOHA can lead to a hyperactivation of T cells. frontiersin.org It can also prevent the downregulation of T cell co-stimulation proteins like CD28. frontiersin.org

Macrophage Polarization: Macrophages can be broadly classified into pro-inflammatory M1 and anti-inflammatory M2 phenotypes. Arginase is a hallmark of M2 macrophages. frontiersin.org By inhibiting arginase with Nor-NOHA, researchers can investigate the shift in macrophage polarization. Flow cytometry can be used to quantify the expression of M1 markers (e.g., CD80, iNOS) and M2 markers (e.g., CD206, Arginase 1) on macrophages. nih.gov Treatment with Nor-NOHA has been shown to polarize murine macrophages towards an M1 phenotype. nih.gov

Future Directions and Research Gaps

Elucidating Undiscovered Mechanisms and Off-Target Pathways

While Nor-NOHA is primarily recognized for its role in arginase inhibition, a complete picture of its mechanism of action remains to be fully elucidated. medchemexpress.comabmole.com Future research must prioritize the identification and characterization of potential off-target effects and undiscovered signaling pathways influenced by this compound.